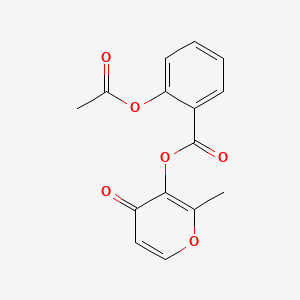

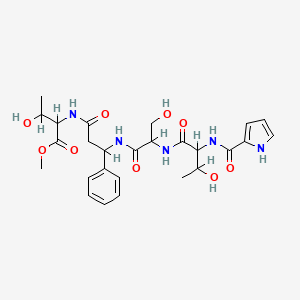

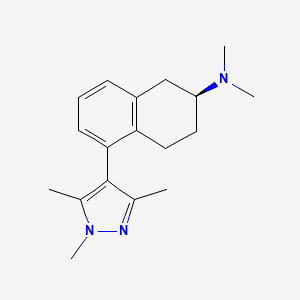

![molecular formula C24H26N2O2 B1667708 2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid](/img/structure/B1667708.png)

2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid

Overview

Description

Bcl-2-associated athanogene 2, commonly referred to as Bag-2, is a protein that functions as a co-chaperone. It interacts with the ATPase domain of heat shock protein 70 (Hsp70) through its Bag domain. Bag-2 is part of the Bag family, which includes several other proteins that share a conserved region at their C-terminal. These proteins are known for their role in preventing cell death by interacting with Bcl-2 .

Scientific Research Applications

Bag-2 has been extensively studied for its role in various diseases, including cancers and neurodegenerative diseases. It is involved in regulating cellular functions such as apoptosis, tumor growth, and the stress response. Bag-2’s interaction with Hsp70 is particularly significant in the context of protein folding and degradation. It has also been used in research related to Alzheimer’s disease, Parkinson’s disease, and spinocerebellar ataxia type-3 .

Mechanism of Action

Bag-2 exerts its effects by interacting with the ATPase domain of Hsp70, thereby stimulating ADP/ATP exchange and repressing co-chaperone Hip binding to Hsp70. This interaction dictates the Hsp70-client interaction, influencing various cellular processes. Bag-2 is also phosphorylated by MAPK-activated protein kinase 2, which mediates several p38 MAPK-dependent processes .

Safety and Hazards

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine, materials science, or chemical synthesis . Further studies could also investigate its physical and chemical properties, its reactivity under different conditions, and its interactions with other substances .

Preparation Methods

Bag-2 is typically produced through recombinant DNA technology. The gene encoding Bag-2 is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli. The host cells are cultured under conditions that induce the expression of Bag-2. The protein is then purified using techniques such as affinity chromatography .

Chemical Reactions Analysis

Bag-2 primarily functions as a protein and does not undergo traditional chemical reactions like small molecules. it can be phosphorylated by MAPK-activated protein kinase 2, which is a primary substrate of p38 MAPK. This phosphorylation event is crucial for mediating several p38 MAPK-dependent processes .

Comparison with Similar Compounds

Bag-2 shares a similar molecular structure and function with other members of the Bag family, such as Bag-1, Bag-3, Bag-4, Bag-5, and Bag-6. Bag-2 has unique aspects that distinguish it from its counterparts. For instance, Bag-2 has been shown to interact with specific cellular components, including mitochondria, endoplasmic reticulum, and microtubules, which are not common to all Bag family members .

Similar Compounds:- Bag-1

- Bag-3

- Bag-4

- Bag-5

- Bag-6

properties

IUPAC Name |

2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c27-24(28)22-8-4-3-7-21(22)19-12-9-17(10-13-19)11-14-23-25-16-20(26-23)15-18-5-1-2-6-18/h3-4,7-10,12-13,16,18H,1-2,5-6,11,14-15H2,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENIXTHWZWFYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2=CN=C(N2)CCC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

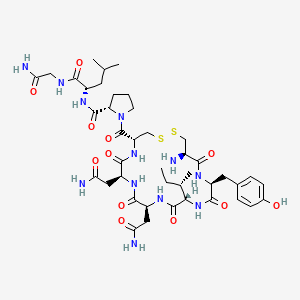

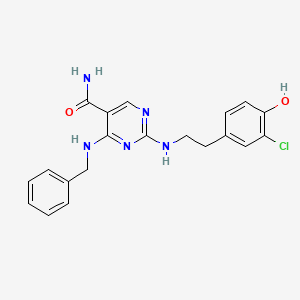

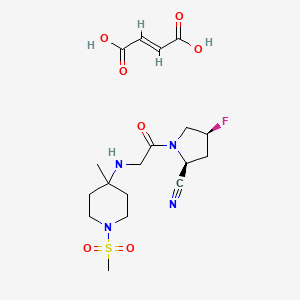

![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)

![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)